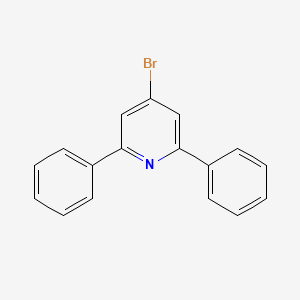

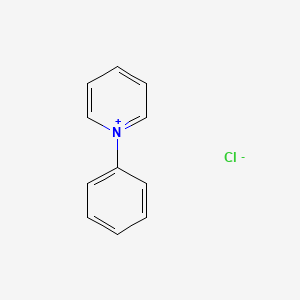

N-Phenylpyridinium chloride

説明

N-Phenylpyridinium chloride is a chemical compound with the molecular formula C11H10ClN . It is a main product in the category of BOC Sciences .

Synthesis Analysis

Pyridinium salts, including N-Phenylpyridinium chloride, have been synthesized through various routes and have been used in a wide range of research topics . A versatile and effective method was developed to prepare these ionic compounds from their precursor chloride .Molecular Structure Analysis

The molecular structure of N-Phenylpyridinium chloride is determined by X-ray crystal structure analyses . The structure determination of small molecule compounds has been carried out using various techniques, including X-ray crystallography .Chemical Reactions Analysis

Pyridinium salts, including N-Phenylpyridinium chloride, have been highlighted in terms of their synthetic routes and reactivity . The direct phenylation of a nitrogen atom has been carried out for fused pyridine derivatives by ion-molecular interaction of nucleogenic phenyl cations with acridine and phenanthridine .科学的研究の応用

Enhancement of Molecular Hyperpolarizabilities

N-Phenylpyridinium derivatives, such as N-phenyl-4,4‘-bipyridinium, have been studied for their potential in enhancing molecular quadratic hyperpolarizabilities. These compounds have shown promise in creating ruthenium(II) complex salts with intense metal-to-ligand charge-transfer absorptions, highlighting their utility in the development of nonlinear optical materials (Coe et al., 1998).

Catalysis in Suzuki Coupling Reactions

Poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles have been employed in the Suzuki reaction between phenylboronic acid and aryl halides in aqueous solutions. These nanoparticles demonstrate low loss of activity over several uses, indicating the potential of N-Phenylpyridinium chloride derivatives in facilitating efficient and reusable catalysts for organic synthesis (Ren & Meng, 2008).

Fluorescence Studies for Accurate Concentration Determination

The fluorescence study using N-butylpyridinium chloride has been carried out to determine its concentration in aqueous solutions accurately. Employing different light sources and artificial neural networks (ANNs), this approach aims at developing reliable sensors for monitoring the concentration of such compounds in catalyzed chemical processes, demonstrating the chemical's utility in precision analytics (Cancilla et al., 2014).

Development of Ionic Liquids

N-Phenylpyridinium chloride and its derivatives have been explored for their role in the development of ionic liquids. These substances are being investigated as alternatives to volatile organic solvents due to their low melting points and potential environmental benefits. Studies have focused on their applications in catalysis, electrolytes, and as solvents in various chemical processes, underlining the compound's importance in green chemistry initiatives (Rogers & Voth, 2007).

Gas Capture and Storage

Research into nitrogen-rich covalent triazine frameworks (CTFs) that incorporate pyridinium salts highlights the potential of N-Phenylpyridinium chloride in selective carbon capture and storage. These materials have shown superior gas uptakes and extremely high CO2 selectivities, pointing towards their application in addressing environmental challenges related to greenhouse gas emissions (Hug et al., 2015).

作用機序

While there isn’t specific information available on the mechanism of action of N-Phenylpyridinium chloride, related compounds such as cetylpyridinium chloride have been studied. These compounds are expected to decrease new dental plaque growth, diminish the growth of pathogenic bacteria, and inhibit the production of virulence factors .

将来の方向性

Research on N-Phenylpyridinium chloride and related compounds continues to be a topic of interest. For instance, studies have been conducted on the effect of counter ions on the mesogenic ionic N-Phenylpyridiniums . Additionally, liquid crystals based on the N-Phenylpyridinium cation have been investigated, particularly focusing on their mesomorphism and the effect of the anion .

特性

IUPAC Name |

1-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVXRBLKXPTIMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480624 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylpyridinium chloride | |

CAS RN |

68579-35-1 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。